Fmoc-Lys(Mca)-OH

Vue d'ensemble

Description

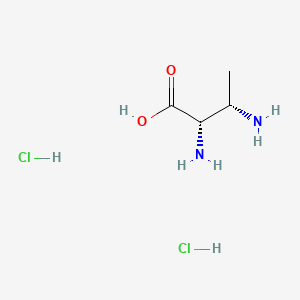

Fmoc-Lys(Mca)-OH, or Fmoc-Lysyl-3-Methylcrotonic Acid, is an amino acid derivative that has been used in a variety of scientific applications. It is a synthetic amino acid that is often used in peptide synthesis, protein engineering, and bioconjugation. It has been used in a variety of lab experiments, including the production of peptides, proteins, and other biomolecules. It has a wide range of applications in biochemistry, biotechnology, and medicine.

Applications De Recherche Scientifique

Biomedical Applications

Fmoc-Lys(Mca)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used as drug delivery systems and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides, which include Fmoc-Lys(Mca)-OH, have been found to retain their gel-forming capabilities . Among these, the Fmoc-K3 hydrogel has been identified as a potential material for tissue engineering, as it fully supports cell adhesion, survival, and duplication .

Protease Activity Assays

Fluorescence resonance energy transfer (FRET) peptide substrates, which often utilize Fmoc-Lys(Mca)-OH, are frequently used for protease activity assays . These substrates can be used to study the activity of various proteases, including matrix metalloproteinases .

Synthesis of FRET Triple-Helical Peptide (THP) Substrates

Fmoc-Lys(Mca)-OH has been used in the synthesis of FRET triple-helical peptide (THP) substrates . These substrates, which use 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher, have been found to be more sensitive and hydrolyzed more rapidly by certain proteases compared to other fluorophore/quencher pairs .

Study of Gelification Processes

The study of gelification processes is another application of Fmoc-Lys(Mca)-OH . The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Development of Self-Assembling Peptides

Fmoc-Lys(Mca)-OH is used in the development of self-assembling peptides . These peptides have potential applications in various fields, including nanotechnology, materials science, and medicine .

Mécanisme D'action

Target of Action

Fmoc-Lys(Mca)-OH is primarily used in the field of peptide synthesis, particularly in the creation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of Fmoc-Lys(Mca)-OH are therefore proteases, which are enzymes that break down proteins and peptides.

Mode of Action

Fmoc-Lys(Mca)-OH interacts with its targets (proteases) by acting as a substrate. Proteases recognize the peptide sequence and cleave it at specific sites. The cleavage event can be monitored by the change in fluorescence, which is the basis for FRET assays .

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-Lys(Mca)-OH depend on the specific protease being studied. By acting as a substrate in protease activity assays, Fmoc-Lys(Mca)-OH can help elucidate the function of these enzymes in various biochemical pathways .

Propriétés

IUPAC Name |

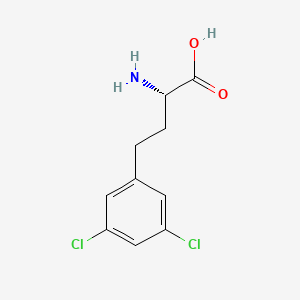

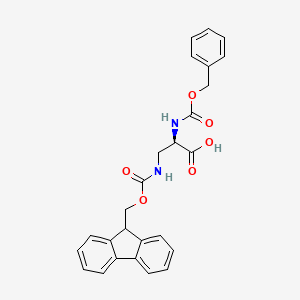

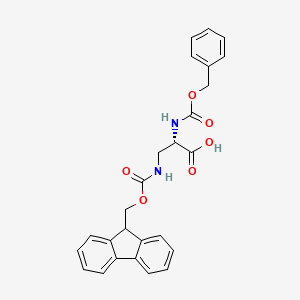

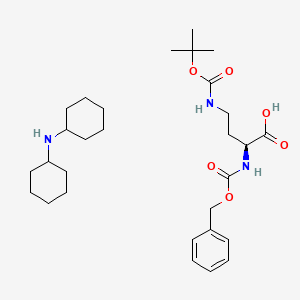

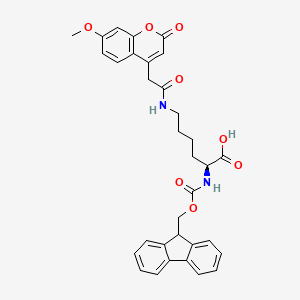

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJONDPLYEAMC-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Mca)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Fmoc-Lys(Mca)-OH and what is its primary use in research?

A1: Fmoc-Lys(Mca)-OH stands for Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine. This compound is not a drug itself, but a strategically designed building block used in solid-phase peptide synthesis []. Specifically, it's incorporated into peptide sequences to create fluorogenic substrates. These substrates are invaluable tools in enzymatic activity studies, as the fluorescence of Mca is often quenched until cleaved from the peptide by a target enzyme.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.